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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful
reconstitution of purified CopA, a P-type ATPase involved in copper transport, into
proteoliposomes. These methodologies are essential for studying the functional characteristics
of CopA in a controlled lipid environment, which is crucial for understanding its mechanism of
action and for the development of potential therapeutic agents targeting copper homeostasis.

Introduction

CopA is a crucial membrane protein responsible for the ATP-dependent transport of copper
ions across cellular membranes, playing a vital role in maintaining copper homeostasis.[1] To
investigate its transport kinetics, substrate specificity, and interaction with potential inhibitors, it
Is essential to study the purified protein in a membrane-mimicking environment.[2]
Reconstitution into proteoliposomes, which are artificial lipid vesicles containing the purified
protein, provides an invaluable in vitro system for such functional studies.[3][4] This process
involves the insertion of detergent-solubilized CopA into a pre-formed liposome bilayer,
followed by the removal of the detergent.[5][6][7] The resulting proteoliposomes allow for the
direct measurement of CopA's ATPase activity and its ability to transport copper ions.[1][8]

Experimental Protocols
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Purification of His-tagged CopA

The purification of CopA is a prerequisite for its successful reconstitution. A common method

involves the overexpression of N-terminally histidine-tagged CopA in Escherichia coli and

subsequent purification using immobilized metal affinity chromatography (IMAC).[9][10]

Materials:

E. coli cell paste overexpressing His-tagged CopA

Lysis Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NaCl, 10% glycerol, 1 mM PMSF, DNase |

Solubilization Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 10% glycerol, 20 mM
imidazole, 1% (w/v) n-dodecyl-pB-D-maltoside (DDM)

Wash Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 10% glycerol, 40 mM imidazole,
0.05% (w/v) DDM

Elution Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 10% glycerol, 300 mM imidazole,
0.05% (w/v) DDM

Ni-NTA affinity resin

Protocol:

Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer and lyse the cells using a French
press or sonication.

Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes to remove cell
debris. Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour to pellet the cell
membranes.

Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1
hour at 4°C to solubilize the membrane proteins.

Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour to
remove any insoluble material.
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« Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA
affinity column.

e Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.
o Elution: Elute the purified His-tagged CopA from the column using Elution Buffer.

o Concentration and Buffer Exchange: Concentrate the eluted protein and exchange the buffer
to a detergent-free buffer suitable for reconstitution using a desalting column or dialysis.

Experimental Workflow for CopA Reconstitution and
Functional Analysis
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Caption: Workflow for CopA purification, reconstitution, and functional analysis.
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Liposome Preparation

Unilamellar liposomes of a defined size are ideal for reconstitution. Extrusion is a common
method to produce such vesicles.

Materials:

E. coli polar lipids or a defined lipid mixture (e.g., POPE:POPG 3:1)

Hydration Buffer: 50 mM HEPES-KOH (pH 7.0), 100 mM KCI

Mini-extruder

Polycarbonate membranes (100 nm pore size)
Protocol:

e Lipid Film Formation: Dissolve the lipids in chloroform in a round-bottom flask. Remove the
solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum
for at least 2 hours.

» Hydration: Hydrate the lipid film with Hydration Buffer by vortexing vigorously. This results in
the formation of multilamellar vesicles (MLVSs).

» Freeze-Thaw Cycles: Subject the MLV suspension to several (5-10) freeze-thaw cycles by
alternating between liquid nitrogen and a warm water bath. This helps to increase the
lamellarity and encapsulation efficiency.

o Extrusion: Pass the liposome suspension through a mini-extruder fitted with a 100 nm
polycarbonate membrane at least 21 times to form large unilamellar vesicles (LUVS).

Reconstitution of CopA into Proteoliposomes by
Detergent Removal

Detergent-mediated reconstitution is a widely used and effective method.[11] This protocol
utilizes Bio-Beads for detergent removal.[6][12]

Materials:
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Purified CopA in DDM

Prepared LUVs

Reconstitution Buffer: 50 mM HEPES-KOH (pH 7.0), 100 mM KCI

Bio-Beads SM-2
Protocol:

e Mixing: In a microcentrifuge tube, mix the purified CopA with the prepared LUVs at a desired
lipid-to-protein ratio (LPR), for instance, 5:1 (w/w).[13] Add DDM to the mixture to a final
concentration that partially destabilizes the liposomes without complete solubilization.

 Incubation: Incubate the mixture for 1 hour at 4°C with gentle agitation to allow for the
insertion of CopA into the lipid bilayer.

o Detergent Removal: Add washed Bio-Beads at a wet weight ratio of 10:1 to the detergent
and incubate overnight at 4°C with gentle rocking to remove the detergent.[6]

» Proteoliposome Recovery: Carefully remove the Bio-Beads. The resulting suspension
contains the CopA proteoliposomes.

o Characterization: The proteoliposomes can be harvested by ultracentrifugation (e.g., 100,000
x g for 1-3 hours) and resuspended in the desired buffer for functional assays.[6] The
orientation and incorporation efficiency of CopA can be assessed by sucrose density
gradient centrifugation and SDS-PAGE.[5][6]

Functional Characterization of Reconstituted CopA
ATPase Activity Assay

The function of reconstituted CopA is typically assessed by measuring its copper-stimulated
ATPase activity.[1][14] A common method is the colorimetric detection of inorganic phosphate
(Pi) released from ATP hydrolysis.[10][15]

Materials:
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CopA proteoliposomes

Assay Buffer: 50 mM Tris-HCI (pH 6.8), 3 mM MgClz, 2.5 mM DTT[15]

ATP solution (3 mM)

Cu(l) solution (prepared by mixing CuSOa4 and a reducing agent like ascorbate)

Phosphate detection reagent (e.g., Malachite green-based reagent)

Protocol:

Reaction Setup: In a 96-well plate, add the CopA proteoliposomes to the Assay Buffer.

« Initiation of Reaction: Add varying concentrations of Cu(l) to the wells. Initiate the ATPase
reaction by adding ATP. The final reaction volume is typically 150 uL.[16]

 Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[15]
o Termination and Detection: Stop the reaction by adding the phosphate detection reagent.

* Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for
malachite green) to quantify the amount of released Pi.

o Data Analysis: Subtract the ATPase activity measured in the absence of copper from the
values obtained in the presence of copper.[15] Plot the specific activity (nmol Pi/min/mg
protein) against the Cu(l) concentration to determine kinetic parameters.

CopA-Mediated Copper Transport and ATP
Hydrolysis
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Caption: Mechanism of CopA-mediated Cu(l) transport coupled to ATP hydrolysis.

Copper Transport Assay

Directly measuring the transport of copper into proteoliposomes provides definitive evidence of
CopA's function. This can be achieved using radiolabeled copper or by encapsulating a copper-
sensitive fluorescent dye. A common approach involves quantifying the amount of copper
trapped inside the vesicles.[1]

Materials:

o CopA proteoliposomes
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Transport Buffer: 50 mM HEPES-KOH (pH 7.0), 100 mM KClI

ATP solution

Radiolabeled °4CuClz or a copper-sensitive fluorescent dye (e.g., Phen Green)

Dowex 50W-X8 resin (for removing external copper)
Protocol:

¢ Proteoliposome Preparation: Prepare CopA proteoliposomes, potentially with an
encapsulated copper indicator.

e Initiation of Transport: Add ATP to the proteoliposome suspension to energize the
transporter. Add radiolabeled ¢4Cu(l) to the external buffer.

o Time Course: At various time points, take aliquots of the reaction mixture and pass them
through a small column of Dowex 50W-X8 resin to rapidly remove the external,
untransported 4Cu(l).

» Quantification: Measure the radioactivity of the proteoliposome fraction using a scintillation
counter.

o Data Analysis: Plot the amount of transported copper over time to determine the initial rate of
transport.

Quantitative Data Summary

The following tables summarize key quantitative parameters that can be obtained from the
functional characterization of reconstituted CopA.

Table 1: Kinetic Parameters of CopA ATPase Activity

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter Value Conditions Reference
) Reconstituted into
Vmax 0.15 pmol/min/mg ] [8]
proteoliposomes
Reconstituted into
Km for ATP 0.2mM ) [8]
proteoliposomes
Dodecylmaltoside-
Km for ATP 0.5 mM N [14]
solubilized
) Reconstituted into
Optimal pH 6.25 ] [8]
proteoliposomes
Table 2: Stoichiometry of CopA Transport
Parameter Value Method Reference
Cu:ATP Turnover 1 Quantitative analysis 1]
Ratio of Cu content in GUVs
Table 3: Recommended Reconstitution Parameters
Recommended
Parameter Notes Reference
Value/Range
Lipid-to-Protein Ratio Can be varied to
5:1 (wiw) o [13]
(LPR) optimize activity
n-dodecyl-B-D- Commonly used for P-
Detergent ] [10][14]
maltoside (DDM) type ATPases
Detergent Removal , o Efficient and gentle
Bio-Beads, Dialysis [61[71112]
Method methods
. . L Mimics native
Liposome E. coli polar lipids,
N membrane [13]
Composition POPE:POPG

environment
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Conclusion

The reconstitution of purified CopA into proteoliposomes is a robust and essential technique for
the detailed functional characterization of this important copper transporter. The protocols and
data presented here provide a comprehensive guide for researchers in academia and industry
to establish reliable in vitro assays for studying CopA's mechanism and for screening potential
modulators. The ability to quantitatively assess both ATPase activity and copper transport in a
controlled lipid environment is fundamental to advancing our understanding of copper
homeostasis and related diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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